molecular formula C11H19NO3 B6618660 tert-butyl N-(1-propanoylcyclopropyl)carbamate CAS No. 2137996-06-4

tert-butyl N-(1-propanoylcyclopropyl)carbamate

Cat. No. B6618660
CAS RN: 2137996-06-4
M. Wt: 213.27 g/mol
InChI Key: ZFXYGTPEWSAMSJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-propanoylcyclopropyl)carbamate (TBCC) is a synthetic ester of cyclopropylcarbamic acid that is used in a variety of scientific and industrial applications. It is a versatile compound with a wide range of applications, including as a reactant in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in analytical chemistry. TBCC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-propanoylcyclopropyl)carbamate is not well understood. However, it is believed that the cyclopropylcarbamate moiety of tert-butyl N-(1-propanoylcyclopropyl)carbamate acts as an electrophilic catalyst, allowing it to facilitate the formation of a variety of different chemical bonds. Additionally, the tert-butyl group of tert-butyl N-(1-propanoylcyclopropyl)carbamate is thought to act as a nucleophile, allowing it to react with other molecules and form new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-propanoylcyclopropyl)carbamate are not well understood. However, it has been shown to have some effects on the central nervous system, as it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis. Additionally, tert-butyl N-(1-propanoylcyclopropyl)carbamate has been shown to have some effects on the cardiovascular system, as it has been shown to act as a vasodilator and reduce blood pressure.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(1-propanoylcyclopropyl)carbamate has several advantages when used in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to handle and store in the laboratory. Additionally, it is a versatile compound, allowing it to be used in a variety of different applications. However, tert-butyl N-(1-propanoylcyclopropyl)carbamate also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it can be difficult to synthesize in a pure form, as it is easily contaminated with other compounds.

Future Directions

The potential future applications of tert-butyl N-(1-propanoylcyclopropyl)carbamate are numerous. It could be used as a reactant in the synthesis of new pharmaceuticals, agrochemicals, and other specialized chemicals. Additionally, it could be used as a catalyst in the synthesis of complex molecules. It could also be used as a reagent in analytical chemistry, allowing chemists to identify and quantify compounds in a sample. Finally, it could be used in the development of new drugs, as its biochemical and physiological effects are not well understood.

Synthesis Methods

Tert-butyl N-(1-propanoylcyclopropyl)carbamate can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the reaction of tert-butyl chloride with 1-propanoylcyclopropane in the presence of a base, such as sodium or potassium hydroxide. This reaction yields a tert-butyl N-(1-propanoylcyclopropyl)carbamate, which can then be purified by recrystallization.

Scientific Research Applications

Tert-butyl N-(1-propanoylcyclopropyl)carbamate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, allowing chemists to synthesize complex molecules in a shorter amount of time. It is also used as a reagent in analytical chemistry, as it can be used to identify and quantify compounds in a sample. Additionally, tert-butyl N-(1-propanoylcyclopropyl)carbamate is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.

properties

IUPAC Name

tert-butyl N-(1-propanoylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYGTPEWSAMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-propanoylcyclopropyl)carbamate

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